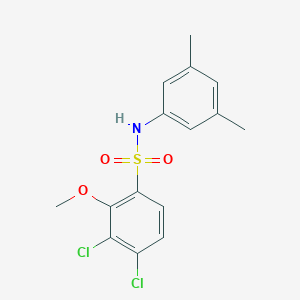
3,4-dichloro-N-(3,5-dimethylphenyl)-2-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dichloro-N-(3,5-dimethylphenyl)-2-methoxybenzenesulfonamide, also known as DIDS, is a sulfonamide derivative that has been extensively studied for its biological and pharmacological properties. It is a potent inhibitor of chloride channels and has been used as a tool in various research studies to investigate the role of chloride channels in cellular physiology and pathophysiology.
Mechanism of Action
3,4-dichloro-N-(3,5-dimethylphenyl)-2-methoxybenzenesulfonamide inhibits chloride channels by binding to the channel pore and blocking chloride ion flux. It has been shown to inhibit both voltage-gated and ligand-gated chloride channels, and its mechanism of action is thought to involve binding to a conserved site in the channel pore. 3,4-dichloro-N-(3,5-dimethylphenyl)-2-methoxybenzenesulfonamide has also been shown to inhibit other ion channels and transporters, including sodium channels, potassium channels, and the Na+/K+ ATPase.
Biochemical and Physiological Effects:
3,4-dichloro-N-(3,5-dimethylphenyl)-2-methoxybenzenesulfonamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit chloride transport in various tissues, including the kidney, lung, and intestine. 3,4-dichloro-N-(3,5-dimethylphenyl)-2-methoxybenzenesulfonamide has also been shown to inhibit the activity of the Na+/K+ ATPase, leading to an increase in intracellular sodium and a decrease in intracellular potassium. These effects have been implicated in the pathophysiology of diseases such as hypertension and cystic fibrosis.
Advantages and Limitations for Lab Experiments
3,4-dichloro-N-(3,5-dimethylphenyl)-2-methoxybenzenesulfonamide is a potent and selective inhibitor of chloride channels, making it a valuable tool for investigating the role of these channels in cellular physiology and pathophysiology. However, its potency and selectivity can also be a limitation, as it may inhibit other ion channels and transporters. Additionally, 3,4-dichloro-N-(3,5-dimethylphenyl)-2-methoxybenzenesulfonamide can be toxic to cells at high concentrations, which can limit its use in some experiments.
Future Directions
There are several future directions for research on 3,4-dichloro-N-(3,5-dimethylphenyl)-2-methoxybenzenesulfonamide. One area of interest is the development of more selective inhibitors of chloride channels, which could be used to investigate the role of specific chloride channels in cellular physiology and pathophysiology. Another area of interest is the development of 3,4-dichloro-N-(3,5-dimethylphenyl)-2-methoxybenzenesulfonamide derivatives with improved pharmacokinetic properties, which could be used in animal models of disease. Finally, there is interest in investigating the role of 3,4-dichloro-N-(3,5-dimethylphenyl)-2-methoxybenzenesulfonamide and other chloride channel inhibitors in the treatment of diseases such as cystic fibrosis and hypertension.
Synthesis Methods
3,4-dichloro-N-(3,5-dimethylphenyl)-2-methoxybenzenesulfonamide can be synthesized by reacting 3,4-dichloro-2-methoxybenzenesulfonyl chloride with 3,5-dimethylaniline in the presence of a base such as triethylamine. The reaction yields 3,4-dichloro-N-(3,5-dimethylphenyl)-2-methoxybenzenesulfonamide as a white crystalline solid with a melting point of 214-216°C.
Scientific Research Applications
3,4-dichloro-N-(3,5-dimethylphenyl)-2-methoxybenzenesulfonamide has been used as a tool in various research studies to investigate the role of chloride channels in cellular physiology and pathophysiology. It has been shown to inhibit both voltage-gated and ligand-gated chloride channels, making it a valuable tool for studying the physiological and pathological roles of these channels. 3,4-dichloro-N-(3,5-dimethylphenyl)-2-methoxybenzenesulfonamide has also been used to investigate the role of chloride channels in diseases such as cystic fibrosis, epilepsy, and hypertension.
properties
Product Name |
3,4-dichloro-N-(3,5-dimethylphenyl)-2-methoxybenzenesulfonamide |
|---|---|
Molecular Formula |
C15H15Cl2NO3S |
Molecular Weight |
360.3 g/mol |
IUPAC Name |
3,4-dichloro-N-(3,5-dimethylphenyl)-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C15H15Cl2NO3S/c1-9-6-10(2)8-11(7-9)18-22(19,20)13-5-4-12(16)14(17)15(13)21-3/h4-8,18H,1-3H3 |
InChI Key |
RFVKRKKGIBGSQG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)OC)C |
Canonical SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Ethyl 1-[(4-bromo-3-ethoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B288305.png)









